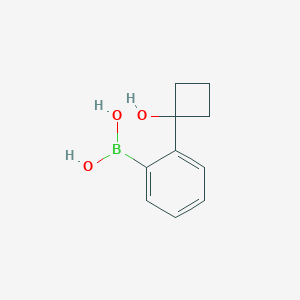![molecular formula C10H10BrNO2 B13542825 2-[1-(5-Bromopyridin-2-yl)cyclopropyl]acetic acid](/img/structure/B13542825.png)
2-[1-(5-Bromopyridin-2-yl)cyclopropyl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(5-Bromopyridin-2-yl)cyclopropyl]acetic acid is an organic compound with the molecular formula C10H10BrNO2 It features a cyclopropyl group attached to a pyridine ring, which is further substituted with a bromine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(5-Bromopyridin-2-yl)cyclopropyl]acetic acid typically involves the cyclopropanation of a pyridine derivative. One common method includes the reaction of 5-bromopyridine with cyclopropylcarboxylic acid under specific conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like N,N-dimethylformamide (DMF) at low temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
2-[1-(5-Bromopyridin-2-yl)cyclopropyl]acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding acids or reduction to form alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used under inert atmosphere conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Applications De Recherche Scientifique
2-[1-(5-Bromopyridin-2-yl)cyclopropyl]acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[1-(5-Bromopyridin-2-yl)cyclopropyl]acetic acid involves its interaction with specific molecular targets. The bromine atom and the cyclopropyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromopyridine-2-acetic acid: Similar in structure but lacks the cyclopropyl group.
1-(5-Bromopyridin-2-yl)cyclopropanecarboxylic acid: Similar but with a different functional group attached to the cyclopropyl ring
Uniqueness
2-[1-(5-Bromopyridin-2-yl)cyclopropyl]acetic acid is unique due to the presence of both the bromopyridine and cyclopropyl groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C10H10BrNO2 |
|---|---|
Poids moléculaire |
256.10 g/mol |
Nom IUPAC |
2-[1-(5-bromopyridin-2-yl)cyclopropyl]acetic acid |
InChI |
InChI=1S/C10H10BrNO2/c11-7-1-2-8(12-6-7)10(3-4-10)5-9(13)14/h1-2,6H,3-5H2,(H,13,14) |
Clé InChI |
QZWFCSVXKLOGSE-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(CC(=O)O)C2=NC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Oxaspiro[3.4]octane-7-carboxylic acid](/img/structure/B13542750.png)
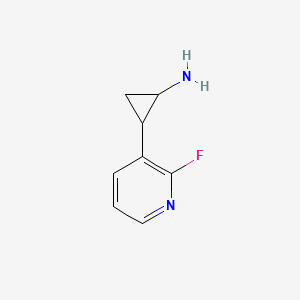

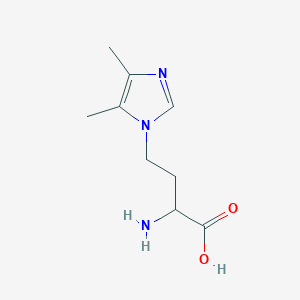
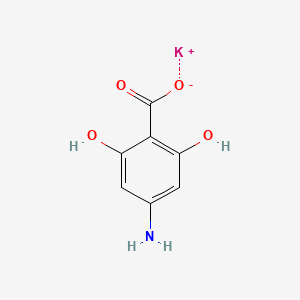
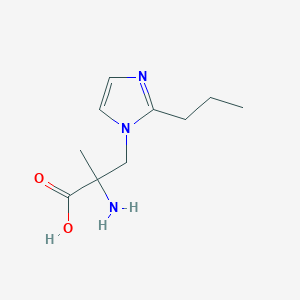


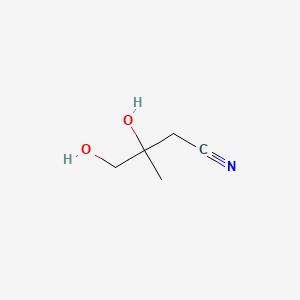

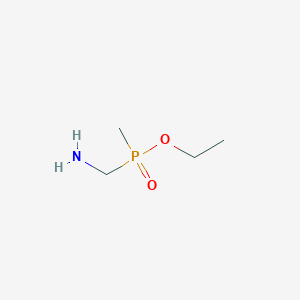
![6-(Thiophen-2-yl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13542813.png)
